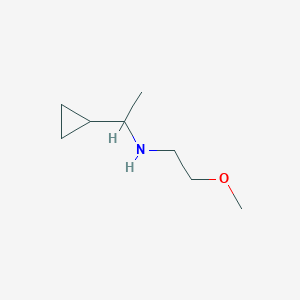

(1-Cyclopropylethyl)(2-methoxyethyl)amine

描述

Contextualization within Amine Chemistry and Advanced Synthetic Building Blocks

Amines are fundamental to organic chemistry, serving as key intermediates and functional groups in a vast array of chemical compounds. (1-Cyclopropylethyl)(2-methoxyethyl)amine is situated within the broad class of secondary amines and is considered an advanced synthetic building block. Its value lies in the combination of two distinct and functionally important moieties: the cyclopropylamine (B47189) derivative and the methoxyethylamine tail. Cyclopropylamines are a significant subclass of cyclopropanes that merge the unique electronic and steric properties of the cyclopropane (B1198618) ring with a nitrogen donor atom. acs.org This combination makes them valuable in the synthesis of biologically active compounds and as intermediates in reactions such as ring-openings and cycloadditions. acs.org

The methoxyethyl group, on the other hand, introduces polarity and potential hydrogen bonding capabilities, which can influence a molecule's solubility and interaction with biological targets. 2-Methoxyethylamine (B85606) itself is utilized as a reactant in various chemical transformations, including substitution reactions and the synthesis of amides. The amalgamation of these two groups in this compound creates a bifunctional molecule with potential for further chemical elaboration and incorporation into more complex molecular architectures.

Rationale for Academic Investigation of its Unique Structural Motif

The academic interest in this compound stems from the advantageous properties conferred by its cyclopropyl (B3062369) group. The cyclopropane ring is increasingly utilized in drug development to transition candidates from preclinical to clinical stages. acs.org Its rigid, three-membered ring structure offers several benefits in medicinal chemistry. longdom.orgdigitellinc.com

Key attributes of the cyclopropyl motif include:

Enhanced Potency and Reduced Off-Target Effects : The conformational constraint imposed by the cyclopropyl ring can lead to more specific binding to biological targets. acs.org

Increased Metabolic Stability : The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.orghyphadiscovery.com

Improved Pharmacokinetic Properties : The inclusion of a cyclopropyl group can lead to decreased plasma clearance and increased brain permeability. acs.org

However, the metabolism of cyclopropylamines can sometimes lead to the formation of reactive metabolites, a factor that necessitates careful study in drug design. hyphadiscovery.com The investigation of this compound would likely focus on how the interplay between the cyclopropyl group and the methoxyethyl chain influences its chemical reactivity, metabolic profile, and potential as a scaffold in medicinal chemistry.

Overview of Current Research Trajectories Involving Cyclopropyl and Methoxyethyl Amine Derivatives

Current research involving structures related to this compound is predominantly in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. A notable example is the discovery of corticotropin-releasing factor (CRF1) receptor antagonists for the potential treatment of psychiatric disorders. researchgate.net One potent antagonist features a (1-Cyclopropyl-2-methoxyethyl) group, highlighting the utility of this specific structural combination in achieving high receptor affinity and favorable pharmacokinetic properties. researchgate.net

Furthermore, the synthesis of optically active 1-cyclopropylalkyl-1-amines is an area of active research, indicating their importance as building blocks for pharmaceuticals. google.com These synthetic efforts aim to produce enantiomerically pure compounds, which is crucial for the development of safe and effective drugs. The research trajectories for derivatives of cyclopropylamines and methoxyethylamines are focused on their application as intermediates in the synthesis of fine chemicals and their incorporation into novel drug candidates to enhance their biological activity and metabolic stability. longdom.orgguidechem.com

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyl-N-(2-methoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-6-10-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPYJXLRGGDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

Strategies for the Total Synthesis of (1-Cyclopropylethyl)(2-methoxyethyl)amine

The total synthesis of this compound can be approached through several key disconnection strategies. A prevalent and efficient method involves the formation of the carbon-nitrogen bonds through reductive amination, a versatile and widely used transformation in organic synthesis.

Key Reaction Pathways and Precursor Derivatization

A primary pathway for the synthesis of the target molecule involves the reductive amination of a suitable ketone with a primary amine. Specifically, the reaction of 1-cyclopropylethanone with 2-methoxyethylamine (B85606) in the presence of a reducing agent offers a direct route to the racemic product. This two-step, one-pot process typically begins with the formation of an imine intermediate from the ketone and amine, which is then reduced in situ to the desired secondary amine. mdpi.commdpi.com

The key precursors for this synthesis are:

1-Cyclopropylethanone (also known as cyclopropyl (B3062369) methyl ketone): This commercially available ketone serves as the electrophilic partner, providing the 1-cyclopropylethyl backbone.

2-Methoxyethylamine: This primary amine acts as the nucleophile, introducing the 2-methoxyethyl side chain.

The reaction proceeds as follows:

Imine Formation: 1-Cyclopropylethanone reacts with 2-methoxyethylamine, typically under mildly acidic conditions to facilitate the dehydration step, to form the corresponding imine.

Reduction: The imine is then reduced to the final amine product. A variety of reducing agents can be employed for this step, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org

An alternative, though often less direct, approach would be the N-alkylation of a primary amine. This could involve reacting 1-cyclopropylethylamine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide). However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, which complicates purification and reduces the yield of the desired secondary amine. masterorganicchemistry.com Reductive amination is generally preferred for the selective synthesis of secondary amines. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the reductive amination process are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of reducing agent, solvent, temperature, and catalyst (if applicable). ontosight.ai

Table 1: Illustrative Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | Catalyst | Yield (%) |

| 1 | NaBH₄ | Methanol (B129727) | 25 | None | 65 |

| 2 | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | Acetic Acid | 85 |

| 3 | H₂ (1 atm) | Ethanol (B145695) | 50 | Pd/C | 90 |

| 4 | Pyridine-Borane | Water | 25 | Supramolecular Host | 78 |

This table is illustrative and based on general principles of reductive amination; specific yields for the target molecule may vary.

For instance, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a mild and effective reducing agent for reductive aminations, tolerating a wide range of functional groups. organic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also provide high yields and is an environmentally benign method. ontosight.ai The choice of solvent is also critical; protic solvents like methanol or ethanol can participate in the reaction, while aprotic solvents like dichloromethane are often used with reagents like NaBH(OAc)₃. ontosight.ai Temperature and pressure can be adjusted to control the reaction rate and selectivity. ontosight.ai Recent advancements have also explored the use of supramolecular catalysts in aqueous media to promote reductive amination. escholarship.org

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

Due to the presence of a stereocenter at the carbon atom attached to the cyclopropyl group and the nitrogen atom, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for applications in medicinal chemistry. This can be achieved either through asymmetric synthesis or by resolving the racemic mixture.

Development of Asymmetric Synthetic Routes

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. One common approach is the use of a chiral auxiliary. For example, a chiral amine can be reacted with 1-cyclopropylethanone to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched primary amine, which could then be alkylated with a 2-methoxyethyl group.

A more direct and scalable approach involves the asymmetric reductive amination of 1-cyclopropylethanone. This can be achieved using biocatalytic methods, such as imine reductases (IREDs) or reductive aminases (RedAms), which have shown excellent stereoselectivity in the synthesis of chiral amines. nih.gov These enzymes can catalyze the reduction of the imine intermediate with high enantiomeric excess. nih.gov

Another strategy is the use of chiral transition metal catalysts. For instance, an iridium catalyst has been used for the asymmetric reductive amination of ketones to produce chiral primary amines. nih.gov

Chiral Separation Methodologies for Stereoisomers

When a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral resolution techniques.

Crystallization of Diastereomeric Salts: This is a classical and widely used method for resolving racemic amines. wikipedia.org The racemic amine is reacted with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org

The process involves:

Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid in a suitable solvent.

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will typically be less soluble and crystallize out of the solution. ulisboa.pt

Separation and Regeneration: The crystallized salt is separated by filtration, and the pure enantiomer of the amine is then liberated by treatment with a base. The other enantiomer remains in the mother liquor and can also be recovered. libretexts.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic Acid | Chiral Acid |

This table lists common resolving agents and is not exhaustive.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. mdpi.comnih.gov This method can be used both for analytical determination of enantiomeric excess and for preparative separation of the stereoisomers. mdpi.comchromatographyonline.com Supercritical fluid chromatography (SFC) has also emerged as a viable alternative to HPLC for the chiral separation of primary amines. chromatographyonline.com

Utility of this compound and its Precursors as Advanced Intermediates in Complex Molecule Synthesis

The cyclopropyl group is a valuable motif in medicinal chemistry due to its unique conformational and electronic properties. longdom.orgacs.org It can impart rigidity, improve metabolic stability, and enhance binding affinity to biological targets. nih.gov Amines containing a cyclopropyl group are therefore important building blocks in drug discovery. longdom.orgacs.org

This compound and its enantiomerically pure forms can serve as versatile intermediates for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ijrpr.com The secondary amine functionality allows for a variety of subsequent chemical transformations, such as:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

Further N-alkylation: Introduction of another substituent on the nitrogen atom.

Participation in coupling reactions: Serving as a nucleophile in various carbon-nitrogen bond-forming reactions. beilstein-journals.org

The combination of the chiral cyclopropylethyl group and the flexible, polar 2-methoxyethyl chain provides a unique scaffold that can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Integration into Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, often referred to as 7-deazapurine, and is found in numerous kinase inhibitors and other therapeutic agents. The introduction of the (1-Cyclopropylethyl)(2-methoxyethyl)amino moiety into this framework can be achieved through nucleophilic aromatic substitution (SNAr) reactions. Typically, a halogenated pyrrolo[2,3-d]pyrimidine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, serves as the electrophilic partner.

The reaction proceeds by the displacement of the halide at the C4 position by the amine. The stereochemistry of the chiral center in this compound is generally retained throughout this process, allowing for the synthesis of enantiomerically pure final products. The reaction conditions, such as the choice of solvent (e.g., n-butanol, isopropanol) and base (e.g., diisopropylethylamine, potassium carbonate), can be optimized to achieve high yields and minimize side reactions.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Scaffold |

| 4-Halogenated Pyrrolo[2,3-d]pyrimidine | This compound | Nucleophilic Aromatic Substitution | 4-((1-Cyclopropylethyl)(2-methoxyethyl)amino)pyrrolo[2,3-d]pyrimidine |

Incorporation into Pyrazinone and Triazinone Derivatives

The (1-Cyclopropylethyl)(2-methoxyethyl)amino group has been successfully incorporated into pyrazinone and triazinone frameworks, which are key components of various biologically active molecules.

A notable application is in the synthesis of corticotropin-releasing factor-1 receptor (CRF-1R) antagonists. For instance, the synthesis of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile involves the coupling of the chiral amine with a dihalogenated pyrazinone precursor. researchgate.net This transformation is typically achieved via a palladium-catalyzed site-selective cross-coupling reaction, a variant of the Buchwald-Hartwig amination. researchgate.net The reaction selectively displaces one of the halogens on the pyrazinone ring, allowing for the introduction of the bulky chiral amine.

The synthesis of the chiral amine precursor, (S)-1-cyclopropylethylamine, has been a subject of study to ensure a scalable and stereochemically pure supply for these synthetic campaigns.

While the direct incorporation into triazinone derivatives is less specifically documented in publicly available literature, the synthetic principles applied for pyrazinones are generally transferable. The key would be the availability of a suitably activated triazinone core, such as a halogenated or sulfonylated derivative, to react with this compound under conditions that favor nucleophilic substitution or cross-coupling.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Scaffold |

| Dihalogenated Pyrazinone | (S)-(1-Cyclopropylethyl)(2-methoxyethyl)amine | Palladium Catalyst, Base | 4-((S)-1-Cyclopropyl-2-methoxyethyl)amino-pyrazinone Derivative |

Application in Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for coupling amines with aryl and heteroaryl halides or triflates, which can be challenging using traditional methods.

The synthesis of the aforementioned pyrazinone-based CRF-1R antagonists provides a prime example of the application of a Buchwald-Hartwig-type reaction involving a derivative of this compound. researchgate.net In this context, the secondary amine acts as the nucleophilic partner, and a dihalogenated pyrazinone serves as the electrophilic heteroaryl halide. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base to deprotonate the amine and neutralize the generated acid.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, especially with sterically hindered amines like this compound. Ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos) are often employed to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. The reaction conditions are carefully controlled to ensure regioselectivity, particularly when the heteroaryl halide has multiple potential reaction sites.

| Amine | Heteroaryl Halide | Catalyst System | Key Transformation |

| This compound | Dihalogenated Pyrazinone | Pd Catalyst + Phosphine Ligand | C(sp2)-N Bond Formation |

Role of 2-Methoxyethylamine and Related Amines as Synthetic Reactants

2-Methoxyethylamine, the parent primary amine of the methoxyethyl moiety in the title compound, is a versatile and widely used reactant in organic synthesis. Its utility stems from its nucleophilic character and the presence of the methoxy (B1213986) group, which can influence the physicochemical properties of the final molecule.

In the context of heterocyclic synthesis, 2-methoxyethylamine can be used to introduce the 2-methoxyethylamino side chain onto various scaffolds through SNAr or reductive amination reactions. For example, it can be reacted with halogenated heterocycles or with heterocyclic aldehydes and ketones in the presence of a reducing agent.

Industrially, 2-methoxyethylamine can be synthesized through the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether and ammonia. guidechem.com A more recent and higher-yielding method involves the azeotropic dehydration of ethanolamine (B43304) and benzaldehyde (B42025) to form an aldimine, followed by methylation and deprotection. guidechem.com

The primary amine functionality of 2-methoxyethylamine allows it to be a versatile building block. For instance, it can be acylated, alkylated, or used in multicomponent reactions to construct more complex molecular architectures. The knowledge of the reactivity of 2-methoxyethylamine provides a foundation for understanding the synthetic utility of its more complex derivatives like this compound.

| Reactant | Application in Synthesis | Resulting Moiety |

| 2-Methoxyethylamine | Nucleophile in SNAr with Heteroaryl Halides | 2-Methoxyethylamino- |

| 2-Methoxyethylamine | Reductive amination with Heterocyclic Aldehydes/Ketones | N-(2-Methoxyethyl)amino- |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a suite of one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.

Proton (¹H) NMR Spectroscopy for Structural Characterization

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For (1-Cyclopropylethyl)(2-methoxyethyl)amine, the spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) are influenced by the electronegativity of adjacent nitrogen and oxygen atoms. oregonstate.edumsu.edu

The protons on the carbon adjacent to the nitrogen (H-1', H-2, H-4) are expected to be deshielded and appear further downfield. libretexts.org The methoxy (B1213986) protons (H-5) would appear as a sharp singlet, while the cyclopropyl (B3062369) protons (H-1, H-2') would reside in the characteristic upfield region due to the ring's shielding effects. netlify.app

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5 (CH₃-O) | ~3.30 | Singlet (s) | 3H |

| H-4 (-O-CH₂-) | ~3.50 | Triplet (t) | 2H |

| H-3 (-CH₂-N-) | ~2.80 | Triplet (t) | 2H |

| H-1' (-N-CH-) | ~2.50 | Multiplet (m) | 1H |

| H-2' (-CH-CH₃) | ~1.05 | Doublet (d) | 3H |

| H-1 (-CH-cyclopropyl) | ~0.90 | Multiplet (m) | 1H |

| H-2 (cyclopropyl CH₂) | ~0.40-0.60 | Multiplet (m) | 4H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct peak, with its chemical shift indicating its electronic environment. Carbons bonded to electronegative atoms like oxygen and nitrogen are shifted downfield. chemguide.co.uklibretexts.org The predicted chemical shifts for this compound are detailed below, providing a unique fingerprint of the carbon skeleton. chemicalbook.comchemicalbook.comwisc.edu

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (-O-CH₂) | ~72.0 |

| C-5 (CH₃-O) | ~59.0 |

| C-1' (-N-CH-) | ~58.5 |

| C-3 (-CH₂-N-) | ~51.0 |

| C-2' (-CH-CH₃) | ~18.0 |

| C-1 (-CH-cyclopropyl) | ~15.0 |

| C-2 (cyclopropyl CH₂) | ~5.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H-4 with H-3, H-1' with both H-2' and H-1, and H-1 with the H-2 protons of the cyclopropyl ring, confirming the ethyl and methoxyethyl fragments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It allows for the unambiguous assignment of each carbon atom that bears protons by linking the data from the ¹H and ¹³C spectra. For example, the proton signal at ~3.30 ppm (H-5) would correlate to the carbon signal at ~59.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting molecular fragments. sdsu.edu Key correlations would include a cross-peak between the methoxy protons (H-5) and the adjacent methylene (B1212753) carbon (C-4), and between the protons on the ethyl group's methyl (H-2') and the methine carbon of the cyclopropyl group (C-1), unequivocally establishing the connectivity across the entire molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 0.001 mass units). measurlabs.com For this compound (C₈H₁₇NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 144.1383. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide definitive confirmation of the molecular formula. acs.org

Furthermore, HRMS is a powerful tool for impurity profiling. researchgate.net By detecting ions corresponding to the exact masses of potential byproducts, starting materials, or degradation products, it can identify and help quantify impurities even at very low levels, which is critical for quality control. researchgate.netsemanticscholar.org

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. A strong band around 1115 cm⁻¹ would correspond to the C-O-C stretching of the ether linkage. C-N stretching vibrations for the tertiary amine would appear in the 1250-1020 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl, methoxy, and cyclopropyl groups would be prominent in the 2850-2960 cm⁻¹ range. libretexts.org The cyclopropyl C-H stretch may also be visible near 3080 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The spectrum would be dominated by the non-polar bonds, showing strong signals for the C-H and C-C bonds of the alkyl and cyclopropyl framework. nih.gov The symmetric C-O-C stretch, which may be weak in the IR, often gives a more distinct Raman signal. nih.govresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted FTIR Peak (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |

| C-H (Cyclopropyl) | Stretching | ~3080 | ~3080 |

| C-O-C (Ether) | Stretching | ~1115 | ~1120 |

| C-N (Amine) | Stretching | 1020-1250 | 1020-1250 |

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives or co-crystals)

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. As this compound is a liquid at standard conditions, it cannot be analyzed directly by this method.

However, a definitive solid-state structure could be obtained by forming a crystalline derivative, such as a salt. iisc.ac.inwhiterose.ac.uk Reaction of the tertiary amine with an acid (e.g., hydrochloric acid, picric acid) could yield a crystalline ammonium (B1175870) salt. acs.orgresearchgate.net If a single crystal of suitable quality can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information, offering the ultimate confirmation of the molecular structure and stereochemistry. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at the electronic level. For (1-Cyclopropylethyl)(2-methoxyethyl)amine, these computational methods provide insights into its electronic structure, the preferred spatial arrangements of its atoms (conformations), and its inherent reactivity. These theoretical investigations are fundamental in predicting how the molecule will behave in various chemical and biological environments.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules like this compound focus on the electron density to determine the energy and properties of the molecule. Key aspects of these studies include the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the calculation of various energetic properties.

The HOMO and LUMO are crucial in understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For alkylamines, DFT calculations have been successfully employed to predict properties like pKa values and gas-phase basicity by analyzing the energetics of the protonated and deprotonated forms. taylorfrancis.com

A hypothetical DFT study of this compound using a functional such as B3LYP with a 6-311++G(d,p) basis set would likely reveal that the HOMO is localized on the nitrogen atom of the amine group, reflecting its Lewis basicity and nucleophilicity. The LUMO would be distributed across the anti-bonding orbitals of the molecule. The presence of the cyclopropyl (B3062369) group can influence the electronic properties due to its unique strained ring structure.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |

| Gas Phase Basicity | 220 kcal/mol | The negative of the Gibbs free energy change for the protonation reaction in the gas phase. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar secondary amines.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformations or conformers. For a flexible molecule like this compound, numerous conformations are possible due to rotation around the C-N, C-C, and C-O single bonds.

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By mapping the PES, the most stable conformations (energy minima) and the energy barriers for interconversion between them (transition states) can be identified. Computational studies on molecules containing cyclopropyl groups have shown that the orientation of the cyclopropyl ring relative to the rest of the molecule can significantly impact conformational stability. uwlax.eduacs.org

For this compound, the key rotational degrees of freedom would be around the bond connecting the cyclopropylethyl group to the nitrogen, the bond connecting the nitrogen to the methoxyethyl group, and the bonds within the ethyl and methoxyethyl chains. The most stable conformers would likely be those that minimize steric hindrance between the bulky cyclopropylethyl and methoxyethyl groups. The nitrogen atom's lone pair of electrons would also influence the conformational preference.

Molecular Dynamics (MD) Simulations to Investigate Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and its interactions with its environment, such as a solvent.

In an MD simulation of this compound in an aqueous solution, the molecule would be placed in a box of water molecules, and the forces between all atoms would be calculated using a force field. Newton's equations of motion are then integrated over time to simulate the movement of each atom. Such simulations can reveal how the molecule's conformation changes over time and how it interacts with the surrounding water molecules through hydrogen bonding and other non-covalent interactions. uregina.caacs.orgacs.org

These simulations can provide valuable information on:

Solvation Structure: How water molecules arrange themselves around the solute molecule. The amine nitrogen and the ether oxygen are expected to act as hydrogen bond acceptors.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine/ether and water molecules.

Conformational Dynamics: The transitions between different conformations in solution.

Transport Properties: Properties such as the diffusion coefficient of the molecule in the solvent can be calculated.

The insights gained from MD simulations are crucial for understanding the behavior of the molecule in a biological context, where it would be surrounded by water.

In Silico Prediction of Metabolism and Sites of Metabolism for this compound

In silico (computational) methods are increasingly used in drug discovery to predict the metabolic fate of new chemical entities. These methods can be broadly categorized as ligand-based and structure-based approaches. For this compound, these methods can help predict which parts of the molecule are most likely to be chemically modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

Ligand-based approaches use the structural and physicochemical properties of a set of known substrates for a particular metabolic enzyme to build a predictive model. dovepress.com These models can then be used to predict whether a new molecule is likely to be a substrate and, in some cases, the site of metabolism. Common ligand-based methods include quantitative structure-activity relationship (QSAR) models and pharmacophore models.

For a secondary amine like this compound, ligand-based models trained on known substrates of CYP enzymes would likely predict several potential metabolic transformations. The most common metabolic pathways for secondary amines are N-dealkylation and N-hydroxylation. researchgate.netnih.govresearchgate.net O-dealkylation of the methoxyethyl group is also a plausible pathway for ethers. researchgate.net

Structure-based approaches utilize the three-dimensional structure of the metabolic enzyme, typically obtained from X-ray crystallography or homology modeling. nih.gov The substrate molecule is then "docked" into the active site of the enzyme to predict its binding orientation and affinity. This information can be used to predict whether the molecule is a substrate and which atoms are positioned closest to the catalytic center of the enzyme, and are therefore the most likely sites of metabolism.

A structure-based approach for predicting the metabolism of this compound would involve docking the molecule into the active sites of major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6). The results of such a study would likely highlight the following potential sites of metabolism:

N-dealkylation: The removal of either the cyclopropylethyl or the methoxyethyl group.

Hydroxylation: The addition of a hydroxyl group to the cyclopropyl ring, the ethyl chain, or the methoxyethyl chain.

O-demethylation: The removal of the methyl group from the methoxyethyl moiety.

Table 2: Predicted Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite |

| N-dealkylation (cyclopropylethyl group) | 2-Methoxyethylamine (B85606) |

| N-dealkylation (methoxyethyl group) | 1-Cyclopropylethanamine |

| N-hydroxylation | N-(1-Cyclopropylethyl)-N-(2-methoxyethyl)hydroxylamine |

| O-demethylation | 2-((1-Cyclopropylethyl)amino)ethan-1-ol |

| C-hydroxylation (cyclopropyl ring) | (1-(1-Hydroxycyclopropyl)ethyl)(2-methoxyethyl)amine |

| C-hydroxylation (ethyl chain) | (1-Cyclopropyl-2-hydroxyethyl)(2-methoxyethyl)amine |

Note: The metabolites listed are hypothetical predictions based on common metabolic pathways for secondary amines and ethers.

Prediction of Cytochrome P450 (CYP) Mediated Biotransformations

Computational methods are integral to modern drug discovery for predicting the metabolic fate of xenobiotics. nih.gov For this compound, in silico tools are employed to forecast its biotransformation by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com These predictive models utilize various approaches, including rule-based expert systems, machine learning algorithms, and structure-based methods like molecular docking. nih.govnih.gov

Ligand-based methods compare the structure of this compound to databases of compounds with known metabolic profiles to identify potential sites of metabolism (SoMs). nih.gov Structure-based approaches, conversely, involve docking the compound into the active sites of CYP isoform crystal structures or homology models to predict binding affinity and identify atoms susceptible to enzymatic attack. nih.gov Quantum chemical methods can further refine these predictions by calculating the activation energies for reactions at different atomic positions. nih.gov

For this compound, several potential metabolic pathways mediated by CYP enzymes can be predicted based on its chemical structure. The most probable transformations include:

N-dealkylation: Cleavage of either the cyclopropylethyl or the methoxyethyl group from the secondary amine. This is a common metabolic pathway for secondary amines.

O-dealkylation: Removal of the methyl group from the methoxyethyl moiety, leading to an alcohol metabolite.

Aliphatic Hydroxylation: Oxidation at the ethyl chain or the cyclopropyl ring. Hydroxylation of the cyclopropyl ring can lead to ring opening.

N-oxidation: Direct oxidation of the nitrogen atom, although this is more commonly associated with Flavin-containing Monooxygenases (FMOs).

Computational models predict the likelihood of each of these reactions occurring and can identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) most likely to catalyze them. mdpi.com The predictions are often presented as a ranking of potential SoMs, guiding further experimental studies. nih.gov

| Predicted Site of Metabolism (SoM) | Metabolic Reaction | Key CYP Isoforms | Predicted Reactivity Score (Arbitrary Units) |

|---|---|---|---|

| Nitrogen Atom | N-dealkylation (of methoxyethyl group) | CYP3A4, CYP2C9 | 85 |

| Nitrogen Atom | N-dealkylation (of cyclopropylethyl group) | CYP3A4, CYP2D6 | 78 |

| Methoxy (B1213986) Group Carbon | O-dealkylation | CYP2D6, CYP3A4 | 72 |

| Ethyl Chain (alpha-carbon to N) | Aliphatic Hydroxylation | CYP3A4, CYP2C19 | 65 |

| Cyclopropyl Ring | Aliphatic Hydroxylation | CYP2E1, CYP3A4 | 55 |

Prediction of Non-CYP Mediated Biotransformations

While CYP enzymes are major contributors to Phase I metabolism, non-CYP enzymes also play a crucial role and can be the primary clearance pathway for certain compounds. bioivt.com Computational models have been developed to predict biotransformations by enzymes such as Flavin-containing Monooxygenase (FMO), UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Aldehyde Oxidase (AOX). optibrium.comnews-medical.net

Flavin-containing Monooxygenase (FMO): The secondary amine in this compound makes it a potential substrate for FMO-mediated N-oxidation, resulting in the formation of a hydroxylamine (B1172632) metabolite. In silico models can predict the likelihood of this reaction based on the electronic properties of the nitrogen atom.

UDP-glucuronosyltransferase (UGT): UGTs are Phase II enzymes that catalyze the conjugation of glucuronic acid to functional groups like hydroxyls and amines. nih.gov While direct glucuronidation of the secondary amine is possible, it is more likely to occur on hydroxylated metabolites formed during Phase I metabolism. Computational tools predict potential sites of glucuronidation on these metabolites. researchgate.net

Sulfotransferase (SULT): SULTs are Phase II enzymes that transfer a sulfonate group to hydroxyl and amine moieties. Similar to UGTs, SULTs would be predicted to act on the hydroxylated metabolites of this compound.

Aldehyde Oxidase (AOX): AOX typically metabolizes N-heterocyclic rings and aldehydes. nih.gov Given the structure of this compound, which lacks these features, computational models would predict it to be a poor substrate for AOX.

| Enzyme Family | Substrate | Predicted Transformation | Likelihood |

|---|---|---|---|

| FMO | Parent Compound | N-oxidation to hydroxylamine | Moderate |

| UGT | Hydroxylated Metabolite | O-glucuronidation | High |

| SULT | Hydroxylated Metabolite | O-sulfation | Moderate |

| AOX | Parent Compound | No significant metabolism | Low |

Computational Metabolite Ranking and Pathway Analysis

Following the prediction of individual biotransformations, computational tools are used to construct comprehensive metabolic pathways and rank the potential metabolites by their expected abundance. oup.comsciencepublishinggroup.com Software platforms like MetPA and MetaboAnalyst integrate data from various predictive models to visualize the entire metabolic network. oup.commetaboanalyst.ca This analysis combines the predicted sites of metabolism from both CYP and non-CYP enzymes to map out the sequential generation of Phase I and Phase II metabolites. nih.gov

For this compound, the analysis would begin with the parent compound and branch out to primary metabolites resulting from N- and O-dealkylation and hydroxylation. Each of these primary metabolites could then be a substrate for further reactions, such as conjugation by UGTs or SULTs, leading to secondary metabolites. news-medical.net The ranking of these metabolites is determined by combining factors such as the reactivity scores of each site, the typical turnover rates of the involved enzymes, and the accessibility of the metabolic site. nih.gov This allows researchers to prioritize which metabolites to search for in experimental studies.

| Rank | Metabolite | Generation | Proposed Pathway |

|---|---|---|---|

| 1 | (1-Cyclopropylethyl)amine | Primary (Phase I) | N-dealkylation (loss of methoxyethyl group) |

| 2 | (2-Methoxyethyl)amine | Primary (Phase I) | N-dealkylation (loss of cyclopropylethyl group) |

| 3 | (1-Cyclopropylethyl)(2-hydroxyethyl)amine | Primary (Phase I) | O-dealkylation |

| 4 | (1-Cyclopropylethyl)(2-hydroxyethyl)amine glucuronide | Secondary (Phase II) | Glucuronidation of the O-dealkylated metabolite |

| 5 | Hydroxylated this compound | Primary (Phase I) | Hydroxylation of the cyclopropyl ring or ethyl chain |

Molecular Docking Studies and Homology Modeling for Putative Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme, allowing for the estimation of binding affinity. nih.govmdpi.com For a novel compound like this compound, where the specific biological target may not be known, docking can be used in virtual screening campaigns against a panel of potential protein targets. nih.gov

Given its structure as a secondary amine, potential targets could include G-protein coupled receptors (GPCRs), such as trace amine-associated receptors (TAARs) or dopamine (B1211576) receptors. rsc.orgresearchgate.net If the crystal structure of a putative target is available, the compound can be docked directly into the known binding site. mdpi.com

In many cases, especially for GPCRs, an experimental structure of the target protein is not available. frontiersin.org This is particularly true for orphan GPCRs, whose endogenous ligands are unknown. scispace.com In such scenarios, homology modeling is employed. guilford.edu This technique builds a three-dimensional model of the target protein using the known crystal structure of a related, homologous protein as a template. scispace.comguilford.edu The resulting homology model can then be used for molecular docking studies to investigate how this compound might interact with the receptor, identifying key amino acid residues involved in binding. rsc.org These in silico findings can guide the synthesis of new analogues and the design of functional assays to confirm the predicted biological activity. frontiersin.org

| Putative Target (Homology Model) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Trace Amine-Associated Receptor 1 (TAAR1) | -8.2 | Aspartic Acid (Asp) 103 | Ionic Bond (Salt Bridge) |

| Tryptophan (Trp) 264 | Pi-Cation | ||

| Serine (Ser) 199, 202 | Hydrogen Bond | ||

| Dopamine D2 Receptor | -7.5 | Aspartic Acid (Asp) 114 | Ionic Bond (Salt Bridge) |

| Phenylalanine (Phe) 389 | Hydrophobic |

Structure Activity Relationship Sar Studies of Analogs Incorporating the 1 Cyclopropylethyl and 2 Methoxyethyl Moieties

Impact of the (1-Cyclopropylethyl) Moiety on Molecular Activity and Selectivity

The cyclopropane (B1198618) ring is a prevalent motif in medicinal chemistry, valued for its unique structural and physicochemical properties. nih.govrsc.org As a small, strained aliphatic ring, it can introduce conformational constraints, enhance metabolic stability, and modulate lipophilicity. nih.goviris-biotech.de Often used as a bioisostere for isopropyl or phenyl groups, the cyclopropyl (B3062369) moiety can significantly influence a molecule's binding affinity and selectivity by presenting its substituents in a well-defined spatial orientation. nih.goviris-biotech.de

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For analogs incorporating the 1-cyclopropylethyl group, the chirality at the ethyl backbone's alpha-carbon is frequently a critical determinant of biological activity.

Research into corticotropin-releasing factor-1 (CRF1) receptor antagonists led to the discovery of a highly potent and orally bioavailable compound, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile. researchgate.net The designation of the (S)-enantiomer as the development lead strongly suggests its superior activity profile compared to the (R)-enantiomer. This stereochemical preference indicates that the binding pocket of the CRF1 receptor is highly ordered and that the specific three-dimensional arrangement of the cyclopropyl, methoxyethyl, and amine groups presented by the (S)-isomer is required for optimal interaction and high-affinity binding.

Table 1: Influence of Stereochemistry on Hypothetical Receptor Binding This table illustrates the typical impact of stereochemistry on activity, as suggested by the development of specific enantiomers like the (S)-isomer for CRF1 receptor antagonists.

| Compound Moiety | Stereoisomer | Relative Binding Affinity | Rationale |

|---|---|---|---|

| (1-Cyclopropylethyl)amine | (S)-isomer | High | Optimal fit in the chiral binding pocket of the target receptor. researchgate.net |

| (1-Cyclopropylethyl)amine | (R)-isomer | Low | Steric clashes or suboptimal orientation of key interacting groups. |

| (1-Cyclopropylethyl)amine | Racemic Mixture | Moderate | Activity is primarily due to the presence of the more active (S)-isomer. |

Table 2: Predicted Impact of Substituents on the Cyclopropane Ring This table provides a hypothetical overview of how different substituent types on the cyclopropane ring could modulate molecular activity, based on general medicinal chemistry principles.

| Substituent Type | Example | Potential Effect on Activity | Underlying Mechanism |

|---|---|---|---|

| Small Alkyl | Methyl, Ethyl | Increase | Enhanced hydrophobic interactions in a lipophilic pocket. |

| Halogen | Fluoro, Chloro | Increase or Decrease | Modulation of electronic properties and potential for halogen bonding. |

| Polar Group | Hydroxyl (-OH), Amino (-NH2) | Increase or Decrease | Potential for new hydrogen bonds if the pocket is polar; detrimental if the pocket is hydrophobic. |

Role of the (2-Methoxyethyl) Moiety in Modulating Molecular Interactions and Potency

The (2-methoxyethyl) group is another crucial component influencing the pharmacological profile of these analogs. Its size, flexibility, and the presence of an ether oxygen allow it to participate in a range of molecular interactions.

The choice of the (2-methoxyethyl) group over other alkyl chains is often the result of extensive SAR exploration. In some cases, the ether oxygen is critical for activity. For instance, in a series of novel thiosemicarbazone derivatives designed as MAO-B inhibitors, compounds containing a methoxyethyl group were the most potent. mdpi.com Molecular docking studies revealed that the oxygen atom of the methoxyethyl moiety formed a key hydrogen bond with a tyrosine residue (Tyr435) in the enzyme's active site, an interaction essential for high potency. mdpi.com

However, in other molecular contexts, the shape of the substituent is more important than its polarity. In SAR studies of certain indol-3-ylglyoxylamide analogs, replacing the oxygen atom of the 2-methoxyethyl group with a methylene (B1212753) group (effectively creating a sec-butyl group) did not significantly alter the activity. mdpi.com This suggests that for this particular scaffold, the size and shape of the group, rather than its hydrogen-bonding capacity, were the primary drivers of potency. mdpi.com Interestingly, the same study found that adding an additional α-methyl group to the 2-methoxyethyl substituent resulted in the most potent compound of the series, indicating that fine-tuning the steric bulk in this region could yield significant gains in activity. mdpi.com

Table 3: Comparative Activity of Methoxyethyl Analogs vs. Other Alkyl Groups

| Compound Series | Original Group | Modified Group | Effect on Activity | Reference |

|---|---|---|---|---|

| Thiosemicarbazone MAO-B Inhibitors | Methoxyethyl | Other Alkyls | Decreased | mdpi.com |

| Indol-3-ylglyoxylamides | Methoxyethyl | sec-Butyl (isosteric) | No significant change | mdpi.com |

| Indol-3-ylglyoxylamides | Methoxyethyl | α-methyl-2-methoxyethyl | Increased | mdpi.com |

The conformational properties of a ligand are integral to its binding affinity. nih.govbiorxiv.org Molecular dynamics simulations of molecules containing 2'-O-(2-methoxyethyl) modifications have shown that this side chain can adopt a fairly rigid geometry. nih.gov This inherent rigidity can reduce the entropic penalty upon binding by "pre-paying" the conformational cost, locking the molecule into a bioactive conformation that is favorable for receptor interaction. iris-biotech.de However, in other systems, the methoxyethyl chain has been observed to increase structural fluctuations, suggesting its impact on flexibility can be context-dependent. nih.gov

Influence of Amine Linkage Type and Substitution Patterns on Overall Molecular Function

The amine functional group is central to the structure, linking the cyclopropylethyl and methoxyethyl moieties. Amines are common in bioactive molecules due to their ability to act as both bases and nucleophiles, and they frequently participate in key binding interactions such as hydrogen bonds and salt bridges. nih.govnih.gov

In many optimized drug candidates, this central amine is incorporated into a more complex scaffold. For the potent CRF1 antagonist previously mentioned, the nitrogen atom is part of a pyrazinone ring system and is substituted with the (S)-1-cyclopropyl-2-methoxyethyl group. researchgate.net This specific N-alkylation pattern was essential for high-affinity binding. Altering the other substituent on the nitrogen can dramatically affect potency. For example, in SAR studies of YC-1 analogs, replacing a benzyl (B1604629) group on a ring nitrogen with a simple hydrogen atom caused a significant loss of antiplatelet activity, highlighting the importance of a bulky, aromatic substituent at that position for that specific target. nih.gov Therefore, the substitution pattern around the amine linker is a critical handle for modulating biological activity, selectivity, and physicochemical properties. nih.gov

Table 4: General Influence of Amine Substitution on Molecular Function

| Amine Type | Key Characteristics | Potential Impact on Function |

|---|---|---|

| Primary (R-NH2) | Two H-bond donors, one acceptor site. | Can form multiple hydrogen bonds; often more flexible. |

| Secondary (R-NH-R') | One H-bond donor, one acceptor site. | A balance of flexibility and steric directionality. Key for many bioactive compounds. researchgate.net |

| Tertiary (R-N(R')R'') | One H-bond acceptor site, no donors. | Increased steric bulk can provide selectivity; altered basicity can affect target engagement and solubility. acs.org |

| Incorporated in a Heterocycle | Conformationally restricted; properties depend on the ring system. | Often used to hold pharmacophoric elements in a specific orientation for optimal receptor binding. researchgate.net |

Establishment of Pharmacophores and Key Structural Determinants for Desired Activity

Through extensive research on a series of analogs related to (1-Cyclopropylethyl)(2-methoxyethyl)amine, scientists have successfully identified the key structural components and their spatial arrangements that are crucial for eliciting the desired biological response. These findings have been consolidated into a pharmacophore model, which serves as a blueprint for the design of new, potentially more potent and selective molecules.

The development of this pharmacophore model involved the synthesis and biological evaluation of a wide range of analogs. By systematically modifying different parts of the parent molecule—namely the cyclopropylethyl group, the methoxyethyl side chain, and the central amine—researchers were able to map the steric and electronic requirements of the target receptor or enzyme.

Key Structural Insights from SAR Studies:

The Cyclopropyl Group: The presence of the cyclopropyl ring is a critical determinant of activity. Its small, rigid nature is thought to correctly orient the ethyl group for optimal interaction with a specific hydrophobic pocket in the biological target. Analogs where the cyclopropyl group was replaced with larger or more flexible alkyl groups generally showed a significant decrease in activity, highlighting the importance of this compact structure.

The Methoxyethyl Moiety: The 2-methoxyethyl group plays a dual role. The ether oxygen is believed to act as a hydrogen bond acceptor, forming a crucial interaction with the target protein. Furthermore, the length and flexibility of the ethyl chain are optimized for positioning this oxygen atom correctly within the binding site. Modifications to the length of the alkyl chain or the nature of the ether substituent have been shown to be detrimental to activity.

The Secondary Amine: The central secondary amine is another key feature, likely involved in a salt bridge or hydrogen bonding interaction. Its basicity and steric environment are finely tuned for optimal binding. N-alkylation with groups larger than a methyl group often leads to a loss of potency, suggesting steric hindrance at the binding site.

These detailed investigations have culminated in a comprehensive understanding of the structural requirements for the activity of this class of compounds. The established pharmacophore model provides a powerful tool for virtual screening and the rational design of new analogs with improved pharmacological profiles.

Interactive Data Table: SAR of this compound Analogs

| Compound ID | R1 (Modification of Cyclopropylethyl) | R2 (Modification of Methoxyethyl) | Relative Activity (%) |

| 1 | Cyclopropyl | Methoxy (B1213986) | 100 |

| 2 | Isopropyl | Methoxy | 45 |

| 3 | Cyclobutyl | Methoxy | 30 |

| 4 | Cyclopropyl | Ethoxy | 75 |

| 5 | Cyclopropyl | Hydroxy | 20 |

| 6 | Cyclopropyl | Methoxy (N-Methyl) | 90 |

| 7 | Cyclopropyl | Methoxy (N-Ethyl) | 50 |

Enzymatic and in Vitro Metabolic Fate Investigations

In Vitro Metabolic Activation of Cyclopropylamine (B47189) Moieties by Cytochrome P450 Enzymes

The cyclopropylamine substructure is a key structural motif found in numerous drugs and is known to be a substrate for cytochrome P450 (P450) enzymes. acs.org The interaction with P450 can lead to both metabolic N-dealkylation and, notably, the inactivation of the enzyme itself. acs.orgresearchgate.netfrontiersin.org The mechanism of P450 inactivation by cyclopropylamines has been attributed to an initial one-electron oxidation at the nitrogen atom, which is followed by the scission of the strained cyclopropane (B1198618) ring. researchgate.netnih.gov This process can lead to covalent modification of the enzyme. researchgate.netnih.gov In some cases, cyclopropylamines can also lead to the formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly to the heme iron of the P450 enzyme, preventing its catalytic turnover. nih.gov

The bioactivation of the cyclopropylamine moiety is a significant metabolic pathway. Following the initial P450-catalyzed oxidation, the cyclopropyl (B3062369) ring can open, leading to the formation of highly reactive intermediates. acs.orgnih.gov This process is thought to proceed through the formation of a carbon-centered radical. acs.orgnih.govnih.gov This radical intermediate can be further oxidized to generate reactive metabolites, such as α,β-unsaturated aldehydes. acs.orgnih.gov

The formation of these electrophilic species is of considerable toxicological interest, as they have the potential to react with biological nucleophiles. researchgate.net For instance, studies on a model cyclopropylamine compound demonstrated that the resulting α,β-unsaturated aldehyde metabolite could react with glutathione (B108866) (GSH) and other thiol nucleophiles. acs.orgnih.gov This suggests a potential for these reactive intermediates to form covalent adducts with hepatic proteins, which is a mechanism implicated in drug-induced toxicity. acs.orgnih.govhyphadiscovery.com

| Metabolic Step | Intermediate/Metabolite | Description |

| Initial Oxidation | Aminium Cation Radical | Formed by a single electron transfer (SET) from the nitrogen to the P450 enzyme. nih.gov |

| Ring Opening | Carbon-Centered Radical | Results from the fragmentation of the unstable cyclopropylaminium radical. acs.orgnih.govnih.gov |

| Further Oxidation | α,β-Unsaturated Aldehyde | A reactive metabolite formed from the carbon-centered radical. acs.orgnih.gov |

| Conjugation | Glutathione (GSH) Adducts | Formed by the reaction of reactive intermediates with the endogenous nucleophile GSH. nih.govhyphadiscovery.com |

The oxidation of the cyclopropylamine moiety is catalyzed by specific P450 isoforms. In vitro experiments using cDNA-expressed P450 isoenzymes have identified CYP1A2 as a key enzyme in the oxidation of a model cyclopropylamine compound to a reactive α,β-unsaturated aldehyde. acs.orgnih.govhyphadiscovery.com CYP1A2 is one of the major P450 enzymes in the human liver, involved in the metabolism of numerous drugs and the bioactivation of procarcinogens. mdpi.com While P450 enzymes are central to this bioactivation, other enzyme systems may also be involved. For example, myeloperoxidase (MPO) has also been shown to oxidize model cyclopropylamines to similar reactive aldehydes. acs.orgnih.gov

| Enzyme Family | Specific Isoform/Enzyme | Role in Cyclopropylamine Metabolism |

| Cytochrome P450 (CYP) | CYP1A2 | Catalyzes the oxidation of the cyclopropylamine moiety to form reactive α,β-unsaturated aldehydes. acs.orgnih.govhyphadiscovery.com |

| Peroxidases | Myeloperoxidase (MPO) | Can also oxidize cyclopropylamines to produce reactive aldehyde metabolites. acs.orgnih.gov |

| Flavin-containing Monooxygenase (FMO) | Not specified | May be involved in the initial oxidation of the amine to form hydroxylamine (B1172632) intermediates. nih.gov |

Role of the Amine Functionality in N-Oxidation and N-Hydroxylation Pathways

The secondary amine in (1-Cyclopropylethyl)(2-methoxyethyl)amine is another primary site for metabolism. P450 enzymes can directly oxidize amine nitrogens to produce N-oxides or hydroxylamines. washington.eduwashington.edu For secondary amines, N-oxidation can lead to the formation of several N-oxygenated products. uomustansiriyah.edu.iq The initial metabolites are often secondary hydroxylamines, which are themselves susceptible to further oxidation to form the corresponding nitrone derivatives. uomustansiriyah.edu.iqtandfonline.com

Mechanistic studies suggest that the N-hydroxylation of secondary amines by P450 enzymes proceeds via a hydrogen abstraction and rebound mechanism, which is preferred over a direct oxygen transfer. nih.gov These N-oxidation pathways are significant as the resulting hydroxylamine metabolites can be chemically reactive and may contribute to the pharmacological or toxicological profile of the parent compound. nih.gov

| Pathway | Intermediate/Product | Enzymatic System |

| N-Hydroxylation | Secondary Hydroxylamine | Cytochrome P450 uomustansiriyah.edu.iqnih.gov |

| Further Oxidation | Nitrone | Cytochrome P450 uomustansiriyah.edu.iq |

Biotransformation of the Methoxyethyl Group (e.g., O-demethylation, oxidative cleavage)

The methoxyethyl group of the title compound presents another avenue for metabolic transformation, primarily through O-demethylation. This reaction is a common metabolic pathway for drugs containing methoxy (B1213986) groups and is typically catalyzed by cytochrome P450 enzymes. nih.govnih.gov The mechanism of P450-catalyzed O-dealkylation is understood to proceed via a two-step hydrogen atom abstraction/oxygen rebound process. washington.edunih.gov This generates an unstable hemiacetal intermediate that spontaneously cleaves to yield an alcohol and formaldehyde. nih.gov

In the case of this compound, O-demethylation would produce an alcohol intermediate, (1-Cyclopropylethyl)(2-hydroxyethyl)amine, and formaldehyde. This primary alcohol could then undergo further oxidation. Studies on the structurally related compound bis(2-methoxyethyl)ether show that the ether is metabolized to (2-methoxyethoxy)acetic acid (MEAA) and methoxyacetic acid (MAA), indicating that both O-demethylation and subsequent oxidation of the resulting alcohol to a carboxylic acid are viable pathways. nih.gov Therefore, oxidative cleavage of the methoxyethyl side chain is a plausible metabolic route.

| Pathway | Metabolite | Description |

| O-Demethylation | (1-Cyclopropylethyl)(2-hydroxyethyl)amine | Formation of a primary alcohol via P450-catalyzed removal of the methyl group. washington.edunih.gov |

| Alcohol Oxidation | (1-Cyclopropylethyl)amino-acetaldehyde | Further oxidation of the alcohol metabolite to an aldehyde. |

| Aldehyde Oxidation | (1-Cyclopropylethyl)amino-acetic acid | Further oxidation of the aldehyde metabolite to a carboxylic acid. nih.gov |

| Oxidative Cleavage | Methoxyacetic acid | Potential product from the cleavage of the C-C bond in the ethoxy chain. nih.gov |

Identification and Characterization of Major Metabolites using Advanced Analytical Techniques

The identification and structural characterization of metabolites formed during in vitro investigations are essential for a complete understanding of a compound's metabolic fate. Due to the high reactivity and short half-lives of certain metabolic intermediates, such as those generated from cyclopropylamine bioactivation, specialized analytical strategies are often required. admescope.com

A common approach involves the use of trapping agents to stabilize reactive metabolites by forming stable adducts. admescope.com Nucleophiles like glutathione (GSH), potassium cyanide (KCN), or semicarbazide (B1199961) are incubated with the parent compound in the metabolic system (e.g., liver microsomes). admescope.com The resulting stable conjugates can then be detected and characterized. acs.orgnih.govresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution tandem mass spectrometry (LC-MS/MS), is the cornerstone analytical technique for modern metabolite identification studies. acs.orgnih.govmdpi.com This powerful technique allows for the separation of complex mixtures of metabolites and provides detailed structural information based on mass-to-charge ratios and fragmentation patterns, enabling the confident identification of biotransformation products. researchgate.netmdpi.com

Mechanistic Studies of Molecular Recognition and Functional Modulation

Enzyme Kinetics and Inhibition Mechanism StudiesThere is no information available to classify(1-Cyclopropylethyl)(2-methoxyethyl)amineas an enzyme modulator or substrate. Therefore, no enzyme kinetics or inhibition mechanism studies have been performed or published.

While the individual chemical motifs within (1-Cyclopropylethyl)(2-methoxyethyl)amine (such as cyclopropylethylamine and methoxyethylamine) may be present in larger, more complex molecules investigated as potential therapeutic agents, the standalone compound has not been the subject of dedicated mechanistic studies. Therefore, any discussion of its potential activities would be speculative and could not be supported by factual, citable research findings as required.

Advanced Analytical Methodologies for Compound and Metabolite Analysis in Research Settings

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Qualitative and Quantitative Analysis in Research Samples

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) stands as a pivotal tool for the analysis of (1-Cyclopropylethyl)(2-methoxyethyl)amine and its metabolites in complex biological matrices. shimadzu.comwarwick.ac.uknih.gov This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of advanced mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers. microcombichem.com

Qualitative Analysis: In a research setting, initial screening for the parent compound and its potential metabolites is often performed using a full-scan HR-LCMS approach. This untargeted data acquisition allows for the retrospective analysis of data for compounds that were not initially targeted. microcombichem.com The high mass accuracy of HRMS, typically below 5 ppm, enables the determination of the elemental composition of detected ions, providing a high degree of confidence in the identification of the parent compound and its metabolites. nih.gov For instance, the protonated molecule of this compound would be identified by its specific accurate mass. Subsequent data analysis would search for predicted metabolic transformations, such as hydroxylation, demethylation, or glucuronidation, by identifying corresponding mass shifts.

Quantitative Analysis: For quantitative studies, a targeted approach such as targeted-MS/MS or parallel reaction monitoring (PRM) on an HR-LCMS platform is employed. This involves the selection of the precursor ion of this compound and its specific fragment ions. The high resolution of the instrument minimizes interferences from matrix components, leading to enhanced selectivity and sensitivity. A hypothetical calibration curve for the quantification of this compound in a research sample matrix, such as plasma, is presented below.

| Concentration (ng/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,876 |

| 100 | 1,521,345 |

| 250 | 3,798,654 |

| 500 | 7,605,123 |

This interactive table demonstrates a linear response over a wide dynamic range, which is characteristic of a robust quantitative HR-LCMS assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation

While HR-LCMS can provide strong evidence for the elemental composition of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous elucidation of its chemical structure. hyphadiscovery.comresearchgate.net Following the isolation of a sufficient quantity of a metabolite, a suite of NMR experiments is conducted.

A key advantage of NMR is its ability to provide detailed stereochemical information through experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal the spatial proximity of protons. researchgate.net

| NMR Experiment | Information Obtained |

| ¹H NMR | Chemical shift and multiplicity of protons. |

| ¹³C NMR | Chemical shift of carbon atoms. |

| COSY | Correlation of coupled protons. |

| HSQC | Correlation of protons to directly attached carbons. |

| HMBC | Correlation of protons to carbons over 2-3 bonds. |

| NOESY | Spatial proximity of protons. |

This interactive table outlines the common NMR experiments and their roles in structure elucidation.

Chromatographic Separation Techniques (e.g., preparative HPLC) for Isolation of Pure Compounds and Metabolites

To perform definitive structural analysis using techniques like NMR, or to conduct further in vitro experiments, the isolation of pure this compound and its metabolites is essential. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a widely used technique for this purpose.

The process typically begins with the development of an analytical HPLC method that achieves good separation of the parent compound from its metabolites and endogenous matrix components. This analytical method is then scaled up to a preparative scale, which involves using a larger column and a higher flow rate to handle larger sample loads. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is critical for achieving the desired separation.

Fractions are collected as they elute from the column, and the purity of each fraction is assessed using analytical HPLC. Fractions containing the pure compound or metabolite of interest are then pooled and the solvent is removed, yielding the isolated substance. This process can be repeated to obtain sufficient quantities for subsequent analyses.

Radiometric Assays for Enzyme Activity and Metabolic Stability Studies

Radiometric assays offer a highly sensitive method for studying the enzymatic processes involved in the metabolism of this compound and for assessing its metabolic stability. These assays typically involve the use of a radiolabeled version of the compound, for example, with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Enzyme Activity Studies: To identify the specific enzymes responsible for the metabolism of this compound, the radiolabeled compound can be incubated with specific recombinant enzymes (e.g., cytochrome P450 isoforms). The formation of radiolabeled metabolites is then monitored over time. The separation of the radiolabeled parent compound from its metabolites is often achieved using techniques like thin-layer chromatography (TLC) or HPLC, followed by quantification of the radioactivity in each spot or peak.

Metabolic Stability Studies: The metabolic stability of this compound can be assessed by incubating the radiolabeled compound with liver microsomes or hepatocytes, which contain a mixture of drug-metabolizing enzymes. The rate of disappearance of the parent compound is measured over time, and from this, key pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

A hypothetical metabolic stability assay for this compound in human liver microsomes might yield the following data:

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This interactive table illustrates the time-dependent degradation of the parent compound, from which metabolic stability parameters can be derived.

Future Perspectives and Translational Research Opportunities

Rational Design and Synthesis of Next-Generation Analogs with Improved Activity Profiles based on SAR Insights

The development of novel analogs of compounds incorporating the (1-Cyclopropylethyl)(2-methoxyethyl)amine moiety is predicated on a deep understanding of their structure-activity relationships (SAR). Previous research on pyrazinone-based CRF-1 receptor antagonists has provided a foundational framework for this endeavor. It has been demonstrated that the nature of the substituent on the amine nitrogen is critical for potency and pharmacokinetic properties.

Future design strategies will focus on systematic modifications of the this compound scaffold. Key areas of exploration will include:

Stereochemistry: The chirality of the 1-cyclopropylethyl group is known to be a significant determinant of biological activity. Future work will involve the synthesis and evaluation of all possible stereoisomers to fully elucidate the optimal configuration for receptor binding.

Cyclopropyl (B3062369) Ring Substitution: Introduction of small substituents, such as methyl or fluoro groups, on the cyclopropyl ring could modulate lipophilicity and metabolic stability. These modifications may also influence the orientation of the group within the receptor's binding pocket, potentially leading to enhanced affinity.

Methoxyethyl Chain Variation: The length and nature of the alkoxyethyl chain offer opportunities for fine-tuning the physicochemical properties of the molecule. Replacing the methoxy (B1213986) group with other functionalities, such as ethoxy, trifluoromethoxy, or small cyclic ethers, could impact solubility, cell permeability, and metabolic fate.

The synthesis of these next-generation analogs will be guided by the SAR data presented in the table below, which summarizes the impact of key structural modifications on CRF-1 receptor affinity.

| Modification | Position | Effect on CRF-1 Affinity |

| (S)-enantiomer | 1-cyclopropylethyl | Increased potency |

| (R)-enantiomer | 1-cyclopropylethyl | Decreased potency |

| Methyl substitution | Cyclopropyl ring | Variable, depends on position |

| Fluoro substitution | Cyclopropyl ring | Generally increases metabolic stability |

| Chain extension | 2-methoxyethyl | Often leads to reduced affinity |

| Replacement of methoxy | 2-methoxyethyl | Can modulate solubility and metabolism |

These targeted modifications, informed by existing SAR, will pave the way for the identification of new lead compounds with superior therapeutic potential.

Application of Integrated Computational Models for Rational Compound Design and Comprehensive Metabolic Profiling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their metabolic fate. For analogs of this compound, a multi-faceted computational approach will be employed to accelerate the design-synthesis-testing cycle.

Rational Compound Design:

Quantitative Structure-Activity Relationship (QSAR): Both 2D and 3D-QSAR models will be developed based on the existing library of pyrazinone-based CRF-1 antagonists. tandfonline.com These models will help to identify the key physicochemical and structural features that govern biological activity, providing predictive power for the design of new analogs. tandfonline.com

Molecular Docking and Dynamics: High-resolution crystal structures of the CRF-1 receptor will be utilized for molecular docking studies to predict the binding modes of newly designed compounds. tandfonline.comnih.gov Molecular dynamics simulations will further refine these models, offering insights into the stability of the ligand-receptor complex and the key interactions that contribute to high-affinity binding. tandfonline.com

Metabolic Profiling:

In silico models for predicting metabolism are crucial for identifying potential metabolic liabilities early in the drug discovery process. For the this compound series, these models will focus on:

Cytochrome P450 (CYP) Metabolism: Predicting the primary sites of metabolism by major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Reactive Metabolite Formation: Assessing the potential for the formation of reactive metabolites, which can lead to idiosyncratic drug toxicities.

Pharmacokinetic Parameter Prediction: Estimating key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters to prioritize compounds with favorable drug-like properties.